molecular formula C7H7NO5 B145664 Ethyl 5-nitro-2-furoate CAS No. 943-37-3

Ethyl 5-nitro-2-furoate

Cat. No. B145664
CAS RN: 943-37-3
M. Wt: 185.13 g/mol
InChI Key: JMNXLAQKIHVFIC-UHFFFAOYSA-N
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Description

Ethyl 5-nitro-2-furoate is a chemical compound that is part of the furan family, characterized by a furan ring substituted with a nitro group at the fifth position and an ester group at the second position. The compound is related to various derivatives that have been studied for their potential applications and chemical properties.

Synthesis Analysis

The synthesis of furan compounds, including those related to ethyl 5-nitro-2-furoate, involves several steps and can yield a variety of derivatives. For instance, the reaction of 5-nitro-2-furimidoylhydrazine with diacetyl or furil leads to the formation of triazine derivatives . Additionally, the self-condensation of 5-nitro-2-furaldehyde in the presence of pyridine or its equivalents in acetic anhydride results in the formation of diacetoxy bis(furyl) ethene compounds . These reactions highlight the reactivity of nitrofuran derivatives and their propensity to form complex structures under various conditions.

Molecular Structure Analysis

The molecular structure of furan derivatives, including ethyl 5-nitro-2-furoate, has been studied using semiempirical methods and NMR spectroscopy . The geometries of these compounds can vary, with some methods predicting planar structures for the furyl-2-nitroethylene skeleton, while others suggest nonplanar dihedral angles, especially in molecules with bulky substituents . The most stable conformations of these molecules are determined by a combination of computational predictions and experimental data, such as 1H NMR results .

Chemical Reactions Analysis

The chemical reactions of nitrofuran derivatives are diverse and can lead to a range of products. For example, the reaction of 5-nitro-2-furimidoylhydrazine with cyanogen bromide or nitrous acid yields amino-triazole or tetrazole derivatives, respectively . These reactions demonstrate the versatility of nitrofuran compounds in undergoing transformations to produce heterocyclic structures with potential applications in various fields.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-nitro-2-furoate and related compounds are influenced by their molecular structure. The presence of the nitro group and the ester functionality affects their reactivity, solubility, and stability. For instance, the chloromethylation of 3-furoates, a related process, followed by a Friedel–Crafts reaction, produces aralkyl-furoates, which can be further synthesized into insecticidal esters . The methods used for these syntheses, such as condensation reactions and cyclization with aqueous acids or phosphorus pentasulphide, are indicative of the reactivity of these esters and their potential for further chemical manipulation .

Scientific Research Applications

  • Polymer Synthesis : Ethyl 5-nitro-2-furoate is utilized in synthesizing copolyesters. A study by Abid et al. (2008) explored its use in creating copolyesters containing terephthalic and furanic units. These materials exhibit good thermal stability and are amorphous polymers (Abid, Kamoun, Gharbi, & Fradet, 2008).

  • Antibacterial Properties : Research by Niwa et al. (2007) investigated the antibacterial activities of compounds derived from 5-nitro-2-furfural semicarbazone, including Ethyl 5-nitro-2-furoate. These compounds show potential as antibacterial agents (Niwa, Hajimu, Tanabe, & Masato, 2007).

  • Chemical Transformations : Maadadi et al. (2017) studied the transformations of Ethyl 5-nitro-2-furoate derivatives, revealing potential in various chemical synthesis applications (Maadadi, Pevzner, & Petrov, 2017).

  • Organic Synthesis : Fu et al. (2012) described the use of Ethyl 5-nitro-2-furoate in palladium-catalyzed direct heteroarylations, offering a method for synthesizing biheteroaryl compounds (Fu, Zhao, Bruneau, & Doucet, 2012).

  • Glycosidase Inhibitory Activity : Moreno‐Vargas et al. (2003) synthesized derivatives of Ethyl 5-nitro-2-furoate, finding them to be selective inhibitors for certain glycosidases, highlighting their potential in medical research (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).

  • Chemical Kinetics : Espitia et al. (2009) examined the gas-phase elimination kinetics of Ethyl 2-furoate, contributing to the understanding of its thermal stability and reaction behaviors (Espitia, Meneses, Dominguez, Tosta, Herize, Lezama, Lafont, & Chuchani, 2009).

  • Corrosion Inhibition : Khaled (2010) explored the use of Ethyl 2-furoate, a related compound, in inhibiting corrosion in steel, suggesting potential industrial applications (Khaled, 2010).

  • Pharmaceutical Synthesis : Devi et al. (2010) synthesized derivatives of Ethyl 3-nitronaphtho[2,1-b]furan-2-carboxylate for studying their antimicrobial and antioxidant activities, indicating pharmaceutical applications (Devi, Ramaiah, Roopa, & Vaidya, 2010).

  • Perfume Industry : Wang Er-xin (2010) reported on the synthesis of Ethyl furoate, a fragrance compound, indicating its approved use in the United States and Japan (Wang Er-xin, 2010).

  • Optical Applications : Nair et al. (2022) studied the nonlinear optical properties of certain hydrazone derivatives, including Ethyl 5-nitro-2-furoate, for use in photonic devices (Nair et al., 2022).

Safety And Hazards

Ethyl 5-nitro-2-furoate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of eye contact, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present . If skin contact occurs, wash off immediately with soap and plenty of water . If inhaled, move the victim into fresh air .

Future Directions

Ethyl 5-nitro-2-furoate is currently used for research and development purposes . Future directions for this compound could involve further exploration of its properties and potential applications in various fields of study.

properties

IUPAC Name

ethyl 5-nitrofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NO5/c1-2-12-7(9)5-3-4-6(13-5)8(10)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNXLAQKIHVFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30241409
Record name 2-Furoic acid, 5-nitro-, ethyl ester
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Molecular Weight

185.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Ethyl 5-nitro-2-furoate

CAS RN

943-37-3
Record name Ethyl 5-nitro-2-furoate
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Record name 2-Furoic acid, 5-nitro-, ethyl ester
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Record name 943-37-3
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Record name 2-Furoic acid, 5-nitro-, ethyl ester
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Record name Ethyl 5-nitro-2-furoate
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Synthesis routes and methods

Procedure details

To a solution of 39 g. of 5-nitro-2-furancarboxylic acid in 200 ml. of ethanol is added 2 ml. of p-toluenesulfonic acid. The reaction is heated for 48 hours. The reaction mixture is evaporated and methylene chloride is added to the residue. The solution is extracted with 10% sodium bicarbonate and dried over anhydrous sodium sulfate. The solution is concentrated and then filtered through Magnesol. The product is obtained by recrystallization from methylene chloride and hexane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
A Fujita, J Matumoto, S Minami… - Chemical and …, 1965 - jstage.jst.go.jp
… The treatment of 11 with 10% hydrochloric acid in ethanol gave ethyl 5—nitro—2—furoate” as expected, but 5—aminofuran analog was not able to isolate, probably because of its …
Number of citations: 4 www.jstage.jst.go.jp
DR Doose, BA Hoener - Journal of Labelled Compounds and …, 1983 - Wiley Online Library
… The resulting ethyl 5-nitro-2-furoate-carbonyl-14C is then condensed with biguanide to give 2,4-diamino-6- (5-nitro-2-furyl)-l, 3,5- triazine-6-14C. product is then obtained by refluxing …
H Gilman, NO Calloway, RR Burtner - Journal of the American …, 1935 - ACS Publications
… It was next shown in a corresponding experiment using ethyl 5-nitro-2-furoate in place of 2-nitrofuran that practically all of the nitro ester was …
Number of citations: 20 pubs.acs.org
CL Chang, CS Wu, SW Wang… - The Chinese …, 2002 - airitilibrary.com
… A series of 5-(2’-alkoxycarbonyl substituted phenoxy)furan-2-carboxylic acid derivatives (Id-I2d and Ic-I2c) were prepared by a facile synthetic route: reaction of ethyl 5-nitro-2-furoate (b) …
Number of citations: 1 www.airitilibrary.com
H Gilman, RR Burtner, NO Calloway… - Journal of the …, 1935 - ACS Publications
… It was next shown in a corresponding experiment using ethyl 5-nitro-2-furoate in place of 2-nitrofuran that practically all of the nitro ester was …
Number of citations: 6 pubs.acs.org
DR Doose - 1983 - escholarship.org
The 5-nitrofurans are used in clinical and veterinary medicine as antibiotics, in animal feeds as growth promoters, and as pesticides. Like most other 5-nitrofurans, 2, 4-diacetylamino-6-(…
Number of citations: 2 escholarship.org
E Boyland, BE Speyer - Biochemical Journal, 1970 - portlandpress.com
1. A glutathione transferase present in rat and human liver supernatant catalyses the reaction of some 2-substituted 5-nitrofuran derivatives with GSH, with formation of a conjugate and …
Number of citations: 33 portlandpress.com
SS Novikov, LI Khmel'nitskii, TS Novikova - … of the Academy of Sciences of …, 1965 - Springer
… A 50-ml autoclave was charged with 14 g of ethyl 5-nitro-2-furoate, 3 g of Raney nickel, and 30 ml of acetic anhydride. Hydrogenation was conducted at an initial hydrogen pressure of …
Number of citations: 3 link.springer.com
CL Chang - Chemical and Pharmaceutical Bulletin, 2009 - jstage.jst.go.jp
… To a vigorously stirred solution of 9.11 g (0.05 mol) of 9A, DMSO (50 ml) and 1.50 g (0.05 mol) of 80% NaH, a solution of 7.59 g (0.041mol) of ethyl 5-nitro-2-furoate and DMSO (50ml) …
Number of citations: 2 www.jstage.jst.go.jp
H Gilman, GF Wright - Chemical Reviews, 1932 - ACS Publications
… In some cases, as in the nitration of ethyl 2-furoate, an exhaustive search has failed to reveal any nitro-ester other than ethyl 5nitro-2-furoate. It is reasonable to expect that a /3-isomer …
Number of citations: 24 pubs.acs.org

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